molecular formula C16H14O3 B1295911 4-Oxo-2,4-diphenylbutanoic acid CAS No. 4370-96-1

4-Oxo-2,4-diphenylbutanoic acid

Cat. No.: B1295911
CAS No.: 4370-96-1
M. Wt: 254.28 g/mol
InChI Key: BTJVYXJKBFVHPY-UHFFFAOYSA-N
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Description

4-Oxo-2,4-diphenylbutanoic acid: is an organic compound with the molecular formula C16H14O3. It is characterized by the presence of a ketone group (oxo) and two phenyl groups attached to a butanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aldol Condensation: One common method for synthesizing 4-Oxo-2,4-diphenylbutanoic acid involves the aldol condensation of benzaldehyde with acetophenone, followed by oxidation.

    Microwave-Assisted Synthesis: Another method involves the use of microwave irradiation to accelerate the aldol condensation reaction.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of aldol condensation and oxidation are likely employed on a larger scale with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitrating agents

Major Products Formed:

    Oxidation: Carboxylic acids, quinones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Medicinal Chemistry Applications

Neurodegenerative Disease Treatment

One of the most promising applications of 4-oxo-2,4-diphenylbutanoic acid derivatives is in the treatment of neurodegenerative diseases. Research indicates that these compounds act as inhibitors of kynurenine-3-hydroxylase, an enzyme involved in the kynurenine pathway that is implicated in several neurological disorders. Notably, studies have shown efficacy against conditions such as:

  • Alzheimer's Disease
  • Huntington's Chorea
  • Parkinson's Disease
  • Amyotrophic Lateral Sclerosis (ALS)

These findings suggest that 4-oxo derivatives may help modulate neuroinflammatory responses and protect neuronal cells from excitotoxicity by altering kynurenine metabolism .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, methyl 4-oxo-4-(4-chlorophenyl)-2-butenoate has demonstrated significant activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) as low as 0.64 µg/mL. This compound inhibits bacterial growth by targeting specific enzymes in the menaquinone biosynthesis pathway .

Organic Synthesis

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including microwave-assisted aldol condensation techniques. These methods provide moderate to excellent yields and are applicable to a broad range of substrates. The reaction conditions can be optimized depending on the nature of the reactants used .

Method Yield Substrates
Microwave-assisted aldolModerate to ExcellentMethyl ketones and glyoxylic acid
Traditional aldol condensationVariableVarious carbonyl compounds

Material Science Applications

Polymer Chemistry

In polymer chemistry, this compound serves as a versatile building block for synthesizing various polymers and copolymers. Its ability to undergo further functionalization allows for the development of materials with tailored properties for applications in coatings, adhesives, and drug delivery systems.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of a specific derivative of this compound on neuronal cell cultures exposed to neurotoxic agents. Results indicated a significant reduction in cell death and inflammation markers compared to controls .
  • Antibacterial Efficacy : Another research focused on the antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study found that derivatives exhibited potent activity in vitro and improved survival rates in murine models infected with MRSA .

Mechanism of Action

The mechanism of action of 4-Oxo-2,4-diphenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, its derivatives have been shown to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Uniqueness: 4-Oxo-2,4-diphenylbutanoic acid is unique due to the presence of both oxo and phenyl groups, which confer specific chemical reactivity and biological activity

Biological Activity

4-Oxo-2,4-diphenylbutanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

This compound is characterized by its keto and carboxylic acid functional groups, which contribute to its reactivity and biological interactions. Its structure can be represented as follows:

C16H14O3\text{C}_{16}\text{H}_{14}\text{O}_3

Antibacterial Properties

Research has shown that derivatives of this compound exhibit potent antibacterial activity against Mycobacterium tuberculosis. A study highlighted the discovery of 2-amino-4-oxo-4-phenylbutanoate as an inhibitor of the MenB enzyme involved in menaquinone biosynthesis. The minimum inhibitory concentrations (MIC) for certain derivatives were reported as low as 0.6 μg/mL against replicating M. tuberculosis and 1.5 μg/mL against non-replicating forms .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundMIC (μg/mL)Target Organism
2-Amino-4-oxo-4-phenylbutanoate0.6M. tuberculosis
2b>20Selectivity index
3b>20Selectivity index

Neuroprotective Effects

Another area of interest is the neuroprotective potential of 4-phenyl-4-oxo-butanoic acid derivatives. These compounds have been identified as inhibitors of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme implicated in various neurodegenerative diseases such as Alzheimer's and Huntington's disease. By inhibiting this enzyme, these compounds may help modulate neuroinflammatory responses and protect neuronal integrity .

Case Study: Neuroprotective Mechanism
In a study investigating the effects of kynurenine metabolism on neurodegeneration, it was found that inhibiting KYN-3-OHase with these derivatives increased levels of kynurenic acid (KYNA), a neuroprotective metabolite, while decreasing levels of quinolinic acid (QUIN), which is neurotoxic .

Oxidation Studies

The oxidation kinetics of this compound have been extensively studied using various oxidizing agents such as tripropylammonium fluorochromate (TriPAFC). These studies indicate that the oxidation process leads to the formation of benzoic acid as a primary product. The reaction follows pseudo-first-order kinetics with respect to the oxidant concentration .

Table 2: Kinetic Parameters for Oxidation Reactions

Reaction Mediumk_obs (s⁻¹)Temperature (K)
50% Acetic Acid - 50% WaterVariable303
Presence of Picolinic AcidEnhanced303

Properties

IUPAC Name

4-oxo-2,4-diphenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-15(13-9-5-2-6-10-13)11-14(16(18)19)12-7-3-1-4-8-12/h1-10,14H,11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJVYXJKBFVHPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287292
Record name 4-oxo-2,4-diphenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4370-96-1
Record name γ-Oxo-α-phenylbenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4370-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 50151
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC59920
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59920
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Record name 4370-96-1
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name 4-oxo-2,4-diphenylbutanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40287292
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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